molecular formula C9H10ClN3O2 B8162314 2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine

2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine

Cat. No.: B8162314
M. Wt: 227.65 g/mol
InChI Key: HOPXSFSRHBBZLC-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine is a heterocyclic organic compound that contains both pyrazine and azetidine rings. The presence of these rings makes it a valuable compound in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These methods are commonly used to construct heterocyclic ring systems, including pyrazines and their derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: A simpler pyrazine derivative with similar chemical properties.

    6-(3-Methoxyazetidine-1-carbonyl)pyrazine: Lacks the chlorine atom but shares the azetidine and pyrazine rings.

Uniqueness

2-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyrazine is unique due to the presence of both chlorine and methoxyazetidine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(6-chloropyrazin-2-yl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-15-6-4-13(5-6)9(14)7-2-11-3-8(10)12-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXSFSRHBBZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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